An In-depth Technical Guide to Ethyl 2,4-difluorobenzoate (CAS No. 108928-00-3)
An In-depth Technical Guide to Ethyl 2,4-difluorobenzoate (CAS No. 108928-00-3)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Ethyl 2,4-difluorobenzoate. It moves beyond a simple recitation of data, offering practical insights into its synthesis, characterization, and application, grounded in established chemical principles.
Strategic Overview: The Significance of a Fluorinated Building Block
Ethyl 2,4-difluorobenzoate is more than a mere chemical intermediate; it is a strategic building block in the design of advanced molecules. The incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The two fluorine substituents on the phenyl ring of this compound profoundly alter its electronic properties, enhancing its utility in several ways:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly impact a molecule's acidity/basicity (pKa), lipophilicity, and metabolic stability.[3] This allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.
-
Enhanced Biological Activity: The fluorine atoms can serve as bioisosteres for hydrogen atoms or hydroxyl groups, potentially forming unique hydrogen bonds or dipole interactions with target proteins, thereby improving binding affinity and selectivity.[3]
-
Reactive Handle for Synthesis: The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a versatile pathway for further molecular elaboration.
This guide will dissect the core properties of Ethyl 2,4-difluorobenzoate, providing the foundational knowledge necessary for its effective use in research and development.
Core Physicochemical & Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The fundamental properties of Ethyl 2,4-difluorobenzoate are summarized below, followed by an analysis of its spectroscopic signature.
Physicochemical Properties
The following table consolidates key quantitative data for Ethyl 2,4-difluorobenzoate.
| Property | Value | Source(s) |
| CAS Number | 108928-00-3 | [1][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₉H₈F₂O₂ | [1][4][7][9] |
| Molecular Weight | 186.16 g/mol | [1][4][7][8][10] |
| Appearance | Colorless to light orange/yellow/green clear liquid or crystal powder | [1][4][8][10][12] |
| Density | ~1.222 - 1.24 g/cm³ | [1][4][8][10] |
| Boiling Point | 65-67 °C at 15 mmHg; 88 °C at 8 mmHg | [1][4][10] |
| Melting Point | 65 °C (Note: Some sources list as n/a or liquid at RT) | [4][10] |
| Refractive Index (n²⁰/D) | ~1.473 - 1.477 | [1][4][8][10] |
| Purity | ≥ 98% (GC) | [1][8] |
Spectroscopic Characterization: A Structural Fingerprint
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Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for the presence of key functional groups. For an aromatic ester like Ethyl 2,4-difluorobenzoate, the spectrum is dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch, anticipated in the 1715-1730 cm⁻¹ region.[13] Other key absorptions include C-O stretching vibrations between 1100-1310 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ region, and C-F stretching, which typically appears as strong bands in the 1100-1350 cm⁻¹ range, often overlapping with the C-O stretches.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-), corresponding to the ethyl ester group. The aromatic region (3H, ~7.0-8.0 ppm) would present as a complex multiplet pattern due to coupling between the aromatic protons and the two different fluorine atoms (²JHF, ³JHF, and ⁴JHF couplings).
-
¹³C NMR: The carbon spectrum would confirm the presence of 9 distinct carbon environments. Key signals include the ester carbonyl (~164 ppm), the ethyl group carbons (-OCH₂- at ~62 ppm and -CH₃ at ~14 ppm), and six aromatic carbons. The aromatic signals would appear as doublets or doublets of doublets due to strong one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine coupling, which is a definitive feature of fluorinated aromatics.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 186.16. Characteristic fragmentation patterns for ethyl esters would be observed, including the loss of the ethoxy radical (-•OCH₂CH₃) to give a fragment at m/z = 141 (the 2,4-difluorobenzoyl cation) and the loss of ethylene (-C₂H₄) via McLafferty rearrangement.
Synthesis Protocol: Fischer-Speier Esterification
The most direct and economically viable synthesis of Ethyl 2,4-difluorobenzoate is the Fischer-Speier esterification of 2,4-difluorobenzoic acid with ethanol.[5][14] This is an acid-catalyzed equilibrium reaction.[15][16][17]
Causality-Driven Methodology
This protocol is designed as a self-validating system, where the rationale for each step is clarified to ensure both success and understanding.
Objective: To synthesize Ethyl 2,4-difluorobenzoate from 2,4-difluorobenzoic acid and ethanol.
Materials:
-
2,4-difluorobenzoic acid
-
Anhydrous Ethanol (EtOH), excess
-
Concentrated Sulfuric Acid (H₂SO₄), catalyst
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware
Step-by-Step Protocol:
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-difluorobenzoic acid (e.g., 10.0 g, 63.3 mmol) in an excess of anhydrous ethanol (e.g., 100 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent for an extended period without loss of material.[18]
-
-
Cooling and Solvent Removal: Allow the reaction to cool to room temperature. Remove the bulk of the excess ethanol under reduced pressure using a rotary evaporator.
-
Causality: This step simplifies the subsequent extraction by reducing the volume of the organic phase.
-
-
Aqueous Workup - Neutralization: Dilute the residue with ethyl acetate (e.g., 100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally, brine (50 mL).
-
Causality: The NaHCO₃ wash is critical. It neutralizes the sulfuric acid catalyst and removes any unreacted 2,4-difluorobenzoic acid by converting it to its water-soluble sodium salt.[18] The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Filtration: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Swirl for 5-10 minutes, then filter to remove the drying agent.
-
Causality: Removing all traces of water is essential before final solvent evaporation to obtain a pure product.
-
-
Final Purification: Concentrate the filtered organic solution under reduced pressure to yield the crude product. For high purity, the resulting oil can be purified by vacuum distillation.
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the Fischer-Speier esterification process.
Caption: Workflow for the synthesis of Ethyl 2,4-difluorobenzoate.
Chemical Reactivity and Applications
Core Reactivity: Hydrolysis
The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid.[19] Alkaline hydrolysis is often preferred for its irreversibility (the final deprotonation of the carboxylic acid drives the reaction to completion).
Illustrative Protocol: Alkaline Hydrolysis
-
Reaction: Dissolve Ethyl 2,4-difluorobenzoate in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution.
-
Reflux: Heat the mixture to reflux until the ester (often visible as oily droplets) is fully consumed.[20]
-
Acidification: After cooling, slowly add a strong acid (e.g., HCl) to the reaction mixture until it is acidic (pH ~1-2).[20]
-
Isolation: The 2,4-difluorobenzoic acid, being sparingly soluble in cold water, will precipitate and can be collected by vacuum filtration.[19]
Applications in Drug Discovery and Beyond
Ethyl 2,4-difluorobenzoate is a valuable intermediate for synthesizing more complex molecules.[1] Its utility is prominent in:
-
Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and kinase inhibitors, where the difluorophenyl moiety is crucial for biological activity.[1]
-
Agrochemicals: The compound is used in the development of novel herbicides and fungicides, where the fluorinated ring enhances efficacy and metabolic stability.[1]
-
Material Science: It is employed in the synthesis of specialty polymers and liquid crystals where the unique electronic and physical properties conferred by the fluorine atoms are desirable.
Safety and Handling
As a laboratory chemical, Ethyl 2,4-difluorobenzoate requires careful handling.
-
Hazards: It is classified as an irritant, causing skin, eye, and respiratory system irritation.[4][12]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place, away from heat sources.[4][12]
Conclusion
Ethyl 2,4-difluorobenzoate is a high-value, versatile chemical tool. Its defining feature—the 2,4-difluoro substitution pattern—provides a powerful lever for modulating molecular properties, a critical advantage in the rational design of drugs and advanced materials. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its full potential.
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